An In-depth Technical Guide to Bis-PEG9-NHS Ester: Structure, Applications, and Experimental Protocols
An In-depth Technical Guide to Bis-PEG9-NHS Ester: Structure, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG9-NHS ester is a homobifunctional crosslinking reagent widely utilized in bioconjugation, drug delivery, and proteomics. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application in creating antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The defining feature of this reagent is its polyethylene glycol (PEG) spacer arm, which imparts hydrophilicity to the crosslinker and the resulting conjugate, often improving solubility and reducing aggregation.[1][2] The terminal N-hydroxysuccinimide (NHS) esters readily react with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds.[3][4]
Core Properties and Structure
Bis-PEG9-NHS ester is a polyethylene glycol derivative containing two N-hydroxysuccinimide ester groups at either end of a nine-unit PEG spacer.[3] This structure allows for the covalent crosslinking of two amine-containing molecules.
Chemical Structure and Properties
The IUPAC name for Bis-PEG9-NHS ester is bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioate. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C30H48N2O17 | |
| Molecular Weight | 708.71 g/mol | |
| Exact Mass | 708.2953 | |
| Appearance | Colorless to light yellow oil or viscous liquid | |
| Solubility | Soluble in aqueous media and most organic solvents like DMSO and DMF. | |
| Storage | Store at -20°C, desiccated. Equilibrate to room temperature before opening to prevent moisture condensation. |
Mechanism of Action: Amine-Reactive Crosslinking
The utility of Bis-PEG9-NHS ester lies in the reactivity of its terminal NHS esters towards primary amines (-NH2). This reaction, a nucleophilic acyl substitution, is most efficient at a pH range of 7 to 9. The primary amine, present at the N-terminus of proteins and on the side chain of lysine residues, attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
It is crucial to be aware of the competing hydrolysis reaction, where the NHS ester reacts with water. The rate of hydrolysis increases with pH and can significantly reduce the efficiency of the crosslinking reaction, especially in dilute protein solutions. Therefore, reactions should be performed promptly after the reagent is dissolved.
Applications in Drug Development
The homobifunctional nature of Bis-PEG9-NHS ester makes it a valuable tool in the development of complex biotherapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, in this case, Bis-PEG9-NHS ester, plays a critical role in connecting the antibody to the cytotoxic payload. The PEG spacer in Bis-PEG9-NHS ester can enhance the solubility and stability of the final ADC construct.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. Bis-PEG9-NHS ester can serve as this linker, covalently connecting the POI-binding and E3 ligase-binding moieties. The length and flexibility of the PEG linker are critical for the formation of a productive ternary complex between the POI and the E3 ligase.
Experimental Protocols
The following are generalized protocols for protein and cell crosslinking using Bis-PEG9-NHS ester. Optimal conditions, such as the molar excess of the crosslinker and reaction time, may need to be determined empirically for specific applications.
Important Considerations Before Starting
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Moisture Sensitivity: The NHS ester moiety is susceptible to hydrolysis. Always equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.
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Buffer Choice: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. Suitable buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers at a pH of 7.2-8.5.
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Stock Solutions: Prepare stock solutions of Bis-PEG9-NHS ester in an anhydrous water-miscible organic solvent like DMSO or DMF immediately before use. Do not store stock solutions for extended periods.
Protocol 1: Protein-Protein Crosslinking
This protocol is a general guideline for crosslinking proteins in solution.
Materials:
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Protein solution (0.1-10 mg/mL in an amine-free buffer)
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Bis-PEG9-NHS ester
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Anhydrous DMSO or DMF
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Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
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Desalting column or dialysis equipment
Procedure:
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Prepare Protein Sample: Ensure the protein sample is in an appropriate amine-free buffer at the desired concentration.
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Prepare Crosslinker Stock Solution: Immediately before use, dissolve Bis-PEG9-NHS ester in anhydrous DMSO or DMF to a concentration of 10-250 mM.
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Crosslinking Reaction: Add a 10- to 50-fold molar excess of the Bis-PEG9-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
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Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
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Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
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Purification: Remove excess crosslinker and byproducts by desalting or dialysis.
Protocol 2: Cell Surface Protein Crosslinking
This protocol can be used to crosslink proteins on the surface of living cells.
Materials:
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Cell suspension (~25 x 10^6 cells/mL)
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Ice-cold, amine-free PBS (pH 8)
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Bis-PEG9-NHS ester
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Anhydrous DMSO or DMF
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Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
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Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8) to remove any amine-containing media components. Resuspend the cells in PBS (pH 8) at the desired concentration.
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Prepare Crosslinker Stock Solution: Immediately before use, prepare a stock solution of Bis-PEG9-NHS ester in anhydrous DMSO or DMF.
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Crosslinking Reaction: Add the crosslinker stock solution to the cell suspension to a final concentration of 1-5 mM.
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Incubation: Incubate the reaction for 30 minutes at room temperature. To minimize internalization of the crosslinker, the incubation can be performed at 4°C.
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Quench Reaction: Add the quenching buffer to a final concentration of 10-20 mM and incubate for 10 minutes.
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Cell Lysis and Analysis: The crosslinked cells can now be lysed for further analysis, such as immunoprecipitation or western blotting.
Conclusion
Bis-PEG9-NHS ester is a versatile and valuable tool for researchers in various fields, particularly in the development of novel therapeutics. Its hydrophilic PEG spacer and amine-reactive NHS esters enable the efficient and stable crosslinking of biomolecules, leading to the creation of innovative constructs like ADCs and PROTACs. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively utilize Bis-PEG9-NHS ester to advance their scientific endeavors.
